molecular formula C12H13N3O4 B13788334 Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl-

Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl-

Cat. No.: B13788334
M. Wt: 263.25 g/mol
InChI Key: MZYKMFWALGFMAM-UHFFFAOYSA-N
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Description

Phenol,2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl- is an organic compound that features a phenol group substituted with a 1,3-dimethyl-4-nitro-1H-pyrazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol,2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl- typically involves the reaction of 2-hydroxy-5-methylphenol with 1,3-dimethyl-4-nitro-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenol,2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl- can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenol derivatives depending on the electrophile used.

Scientific Research Applications

Phenol,2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Phenol,2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Phenol,2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl- can be compared with other similar compounds, such as:

    Phenol derivatives: Compounds with different substituents on the phenol ring, which can alter their chemical and biological properties.

    Pyrazole derivatives:

List of Similar Compounds

  • 2-Hydroxy-5-methylphenol
  • 1,3-Dimethyl-4-nitro-1H-pyrazole
  • 2-(1H-Pyrazol-3-yl)phenol

Properties

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

2-(2,5-dimethyl-4-nitropyrazol-3-yl)oxy-5-methylphenol

InChI

InChI=1S/C12H13N3O4/c1-7-4-5-10(9(16)6-7)19-12-11(15(17)18)8(2)13-14(12)3/h4-6,16H,1-3H3

InChI Key

MZYKMFWALGFMAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C(=NN2C)C)[N+](=O)[O-])O

Origin of Product

United States

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